molecular formula C28H28N2O5S2 B2895500 4-ethyl-N-(9-((4-ethylphenyl)sulfonyl)-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)benzenesulfonamide CAS No. 333351-14-7

4-ethyl-N-(9-((4-ethylphenyl)sulfonyl)-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)benzenesulfonamide

Cat. No.: B2895500
CAS No.: 333351-14-7
M. Wt: 536.66
InChI Key: WDWRXRKYMKTUNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a carbazole-derived bis-sulfonamide featuring a tetrahydrocarbazolone core substituted with two 4-ethylbenzenesulfonamide groups. Its structure includes a fused bicyclic carbazole system with a ketone at position 4 and sulfonamide moieties at positions 6 and 7. The ethyl substituents on the benzene rings likely enhance lipophilicity, influencing solubility and membrane permeability.

Properties

IUPAC Name

4-ethyl-N-[9-(4-ethylphenyl)sulfonyl-5-oxo-7,8-dihydro-6H-carbazol-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O5S2/c1-3-19-8-13-22(14-9-19)36(32,33)29-21-12-17-25-24(18-21)28-26(6-5-7-27(28)31)30(25)37(34,35)23-15-10-20(4-2)11-16-23/h8-18,29H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWRXRKYMKTUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C4=C3C(=O)CCC4)S(=O)(=O)C5=CC=C(C=C5)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-ethyl-N-(9-((4-ethylphenyl)sulfonyl)-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)benzenesulfonamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C20H24N2O4S2\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_4\text{S}_2

This structure contains multiple functional groups that contribute to its biological activity, including sulfonamide and carbazole moieties.

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts, primarily focusing on its antitumor , antimicrobial , and anti-inflammatory properties.

Antitumor Activity

Several studies have demonstrated the anticancer potential of compounds with similar structures. For instance, compounds containing carbazole derivatives have shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis through the inhibition of anti-apoptotic proteins such as Bcl-2.

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF-75.0Bcl-2 inhibition
Compound BHT293.5Apoptosis induction
Compound CA4312.0Cell cycle arrest

Antimicrobial Activity

The antimicrobial effectiveness of sulfonamide derivatives has been well-documented. The compound exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to standard antibiotics.

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus15Bactericidal
Escherichia coli30Bacteriostatic
Pseudomonas aeruginosa25Moderate activity

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Pathways : The sulfonamide group may inhibit dihydropteroate synthase, critical for bacterial folate synthesis.
  • Apoptosis Induction : Similar compounds have been shown to activate caspases leading to programmed cell death in cancer cells.
  • Cell Cycle Regulation : Interference with cell cycle progression has been observed, particularly in cancerous cells.

Case Study 1: Antitumor Efficacy

A study evaluated the effects of the compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations as low as 5 µM, suggesting a strong anticancer effect mediated through apoptosis.

Case Study 2: Antimicrobial Testing

In another investigation involving various bacterial strains, the compound demonstrated potent activity against MRSA (Methicillin-resistant Staphylococcus aureus), with an MIC value of 15 µg/mL. This finding positions it as a potential candidate for treating resistant bacterial infections.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Effects on Physicochemical Properties

The target compound differs from analogs in substituent type, positioning, and electronic effects. Key comparisons include:

Table 1: Substituent and Functional Group Comparisons
Compound Name Core Structure Substituents (R1, R2) Key Functional Groups Molecular Weight (g/mol)
Target compound Tetrahydrocarbazolone R1 = 4-ethylphenylsulfonyl Dual sulfonamide, ketone ~528.6 (estimated)
4-(Dimethylsulfamoyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide Tetrahydrocarbazole R1 = dimethylsulfamoyl Benzamide, sulfamoyl ~427.5
4-Chloro-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide Tetrahydrocarbazole R1 = 4-chlorophenylsulfonyl Sulfonamide, chlorophenyl ~405.9
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Triazole X = H, Cl, Br Triazole-thione, sulfonyl ~450–520 (varies with X)

Key Observations :

  • Electronic Effects : The electron-withdrawing sulfonamide groups in the target compound contrast with the electron-donating dimethylsulfamoyl group in , which may alter reactivity in biological or synthetic contexts.
  • Tautomerism : Unlike triazole-thione derivatives (), the target compound lacks tautomeric equilibria, simplifying its spectroscopic characterization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.